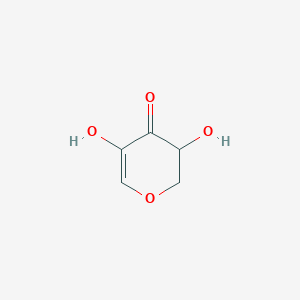![molecular formula C8H6F6O2 B14274118 Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- CAS No. 184778-47-0](/img/structure/B14274118.png)
Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is a synthetic organic compound characterized by its furan ring substituted with a methyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide and a strong base like sodium hydride.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group is introduced through nucleophilic substitution reactions, where the furan ring is reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the selectivity and efficiency of each step is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the furan ring, converting it into tetrahydrofuran derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Products include 2-methyl-5-formylfuran and 2-methyl-5-carboxyfuran.
Reduction: Tetrahydrofuran derivatives are the primary products.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is investigated for its use in the development of new materials, such as polymers with enhanced properties due to the presence of fluorinated groups.
Mechanism of Action
The mechanism by which Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and specificity for these targets, potentially leading to inhibition or modulation of their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Furan, 2-methyl-: Lacks the trifluoroethoxy group, resulting in different chemical properties and reactivity.
Furan, 2,5-dimethyl-: Contains an additional methyl group, which can affect its steric and electronic properties.
Furan, 2-methyl-5-ethoxy-: Similar structure but with an ethoxy group instead of a trifluoroethoxy group, leading to different reactivity and applications.
Uniqueness
Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]- is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets or materials.
Properties
CAS No. |
184778-47-0 |
|---|---|
Molecular Formula |
C8H6F6O2 |
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-5-methylfuran |
InChI |
InChI=1S/C8H6F6O2/c1-4-2-3-5(15-4)16-6(7(9,10)11)8(12,13)14/h2-3,6H,1H3 |
InChI Key |
BWFVGRLATMPDTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,8-Dimethyl-1,6-dioxa-4,9-dithia-5-germaspiro[4.4]nonane-2,7-dione](/img/structure/B14274057.png)
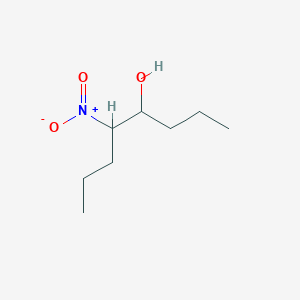
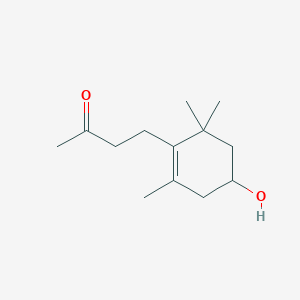


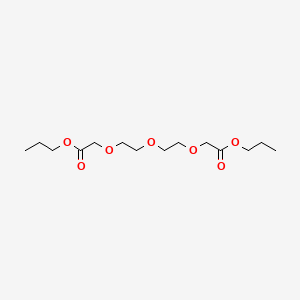
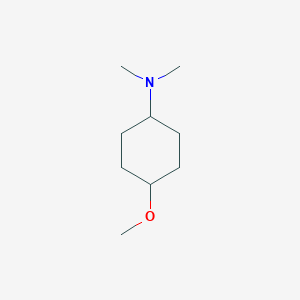
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
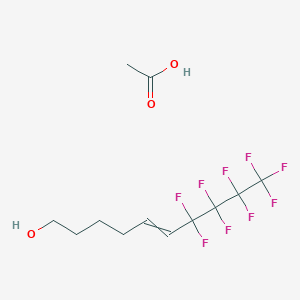
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)

